molecular formula C20H20N2O3S B3756584 (2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide

(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide

Cat. No.: B3756584
M. Wt: 368.5 g/mol
InChI Key: MOWWPZREPRMGDJ-IZZDOVSWSA-N
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Description

(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide is a complex organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a benzothiazole ring, a methoxy group, and a propoxyphenyl group, contributing to its unique chemical properties.

Preparation Methods

The synthesis of (2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The preparation begins with the formation of the benzothiazole ring, followed by the introduction of the methoxy group. The propoxyphenyl group is then attached through a series of coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these molecules, altering their activity and function. This binding can lead to changes in cellular pathways and biochemical processes .

Comparison with Similar Compounds

Compared to other enamides, (2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-3-12-25-15-7-4-14(5-8-15)6-11-19(23)22-20-21-17-10-9-16(24-2)13-18(17)26-20/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWWPZREPRMGDJ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide
Reactant of Route 5
(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide
Reactant of Route 6
(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide

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